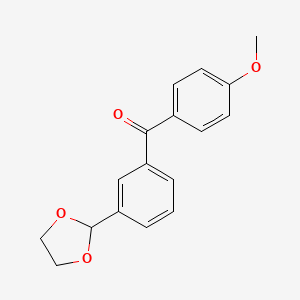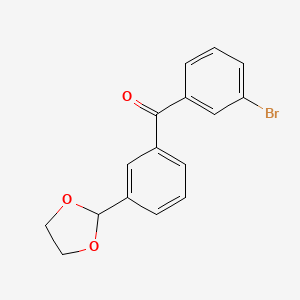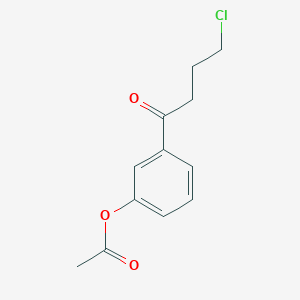
4-(1,3-Dioxolan-2-ylmethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” consists of a biphenyl group attached to a 1,3-dioxolane ring via a methylene bridge . The density of this compound is 1.12g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” are not available, biphenyl compounds in general undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” has a boiling point of 375.9ºC at 760 mmHg . The flash point is 199.5ºC . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Chirality Probes
One notable application is the use of biphenyl dioxolanes as chirality probes for assigning the absolute configuration of aliphatic diols. This method relies on transforming diols into their corresponding biphenyl dioxolanes, wherein the biphenyl system adopts a P or M torsion depending on the diol's chirality. The absolute configuration can then be determined by observing the CD spectra of these derivatives, offering a general, straightforward, and reliable approach for various diols (Scafato & Superchi, 2010).
Chemical Synthesis Methodologies
In chemical synthesis, compounds with 1,3-dioxolan-2-ylmethyl groups have been explored for various reactions. For instance, a study describes the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through the reaction of 1,2,4-butanetriol with paraformaldehyde. These compounds were further subjected to various chemical transformations, including O-alkylation and O-acylation, demonstrating their versatility in synthetic chemistry (Raskil’dina et al., 2018).
Another application is found in the synthesis of α-hydroxy esters using chiral auxiliaries derived from 1,3-dioxolan compounds, showcasing their role in enantioselective synthesis (Jung, Ho, & Kim, 2000).
Material Science
The influence of terminal modifications, such as 1,3-dioxolane groups, on the properties of biphenyl ester liquid crystals has been studied. It was found that such modifications affect the mesomorphic and thermal stability of these compounds, underlining the impact of terminal group chemistry on material properties (Zhu et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-phenylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJQZPIQGYSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645882 |
Source


|
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)biphenyl | |
CAS RN |
898759-54-1 |
Source


|
| Record name | 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)







